An In-Depth Technical Guide to 1-Bromo-4,6-nonadecadiyne for Advanced Research and Development
An In-Depth Technical Guide to 1-Bromo-4,6-nonadecadiyne for Advanced Research and Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-4,6-nonadecadiyne (CAS No. 376591-04-7). As a functionalized long-chain diyne, this molecule represents a versatile building block in synthetic organic chemistry with potential applications in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its handling, characterization, and synthetic utility, aimed at facilitating its use in advanced research and drug discovery programs.
Introduction: The Strategic Value of Functionalized Polyynes
Long-chain polyynes, characterized by a backbone of alternating single and triple carbon-carbon bonds, are a fascinating class of molecules. Their rigid, linear structure and rich electron density make them valuable synthons for a variety of complex molecular architectures. The introduction of a terminal bromoalkyl group, as seen in 1-Bromo-4,6-nonadecadiyne, significantly enhances its synthetic versatility. The bromine atom serves as an excellent leaving group in numerous cross-coupling reactions, while the diyne moiety offers a site for a range of chemical transformations. This unique combination of functional groups makes 1-Bromo-4,6-nonadecadiyne a molecule of interest for the construction of novel bioactive compounds and advanced materials. Many natural products containing polyyne chains have shown promising biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, underscoring the potential of synthetic analogues in drug discovery.[1]
Molecular Structure and Physicochemical Properties
1-Bromo-4,6-nonadecadiyne is a long-chain hydrocarbon featuring a conjugated diyne system and a terminal bromoalkyl group.
Molecular Formula: C₁₉H₃₁Br
Molecular Weight: 339.36 g/mol
Structure: CH₃(CH₂)₁₁C≡C-C≡C-(CH₂)₃Br
Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 376591-04-7 | |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Melting Point | 12 °C | [3] |
| Boiling Point | 196 °C | [3] (Note: Pressure not specified, likely at reduced pressure) |
| Density | 1.054 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons). Insoluble in water. | Inferred from structure |
| Stability | Light and heat sensitive. |
Spectroscopic Profile (Predicted)
As no experimentally derived spectra for 1-Bromo-4,6-nonadecadiyne are publicly available, the following spectroscopic data are predicted based on the analysis of its functional groups and comparison with similar long-chain bromoalkanes and alkynes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments along the aliphatic chain and near the functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C19) | ~0.88 | Triplet | 3H |
| -(CH₂)₁₀- (C8-C17) | ~1.26 | Multiplet | 20H |
| -CH₂-C≡ (C8) | ~1.48 | Multiplet | 2H |
| -C≡C-CH₂-C≡C- (C3) | ~2.15 | Triplet | 2H |
| Br-CH₂-CH₂- | ~2.00 | Quintet | 2H |
| Br-CH₂- | ~3.40 | Triplet | 2H |
Causality: The terminal methyl group (C19) will appear at the most upfield region (~0.88 ppm) as a triplet due to coupling with the adjacent methylene group. The long methylene chain (C8-C17) will form a broad multiplet around 1.26 ppm. The methylene group adjacent to the diyne system (C8) will be slightly deshielded (~1.48 ppm). The protons on the carbon between the two triple bonds are not present in this molecule. The methylene group at C3, allylic to the diyne system, will be deshielded to around 2.15 ppm. The protons on the carbon adjacent to the bromine atom (C1) will be the most downfield-shifted aliphatic protons (~3.40 ppm) due to the electron-withdrawing effect of bromine.[4][5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide direct information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (C19) | ~14 |
| -(CH₂)₁₁- (C8-C18) | ~22-32 |
| -CH₂-C≡ (C8) | ~19 |
| -C≡C- (C4, C5, C6, C7) | ~65-85 |
| -C H₂-C≡C- (C3) | ~28 |
| Br-C H₂-C H₂- (C2) | ~32 |
| Br-C H₂- (C1) | ~33 |
Causality: The sp-hybridized carbons of the diyne system will resonate in the characteristic alkyne region of the ¹³C NMR spectrum (around 65-85 ppm). The exact shifts of the four acetylenic carbons will be distinct due to the unsymmetrical nature of the molecule. The long alkyl chain carbons will appear in the typical aliphatic region (14-32 ppm). The carbon atom directly attached to the bromine (C1) will be shifted downfield to approximately 33 ppm.[6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydrocarbon backbone, with key diagnostic peaks for the diyne functionality.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C-H (sp³ stretch) | 2850 - 2960 | Strong |
| C≡C (stretch) | ~2260 and ~2150 | Weak to Medium |
| C-H (bend) | 1375 - 1470 | Medium |
| C-Br (stretch) | 515 - 690 | Medium to Strong |
Causality: The most informative peaks will be the weak to medium absorptions in the 2100-2260 cm⁻¹ region, characteristic of the C≡C stretching vibrations of the conjugated diyne system. Due to the conjugation, two distinct bands are expected. The spectrum will also show strong C-H stretching bands just below 3000 cm⁻¹ and bending vibrations in the 1375-1470 cm⁻¹ range, typical for a long aliphatic chain. A medium to strong absorption in the lower frequency region (515-690 cm⁻¹) can be attributed to the C-Br stretch.[2][10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and a characteristic fragmentation pattern.
| Ion | m/z | Comment |
| [M]⁺ | 338/340 | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine in a ~1:1 ratio. |
| [M-Br]⁺ | 259 | Loss of a bromine radical. |
| [CₙH₂ₙ₊₁]⁺ | various | Fragmentation of the long alkyl chain, with characteristic clusters of peaks separated by 14 Da (CH₂). |
Causality: The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 338 and 340, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12][13] A significant fragment will be observed at m/z 259, corresponding to the loss of the bromine atom. The fragmentation of the long alkyl chain will lead to a series of carbocation fragments, typically with the most abundant peaks corresponding to C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71).[14][15]
Synthesis and Purification
Proposed Synthetic Workflow
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for 1-Bromo-4,6-nonadecadiyne.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of a suitable bromo-diyne precursor: A common method for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne.[16]
-
Coupling Reaction: The 1-bromo-alkyne is then coupled with the Grignard reagent of a long-chain alkyl bromide (e.g., tridecylmagnesium bromide, prepared from 1-bromotridecane) in the presence of a copper(I) catalyst.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Bromo-4,6-nonadecadiyne.[17]
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-4,6-nonadecadiyne lies in the orthogonal reactivity of its two key functional moieties: the bromoalkane and the conjugated diyne system.
Reactions at the Bromoalkane Terminus
The terminal bromine atom is susceptible to nucleophilic substitution and can be used to introduce a wide variety of functional groups. It is also a key participant in cross-coupling reactions.
-
Nucleophilic Substitution: The bromine can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines, thiols) to generate a diverse library of derivatives.
-
Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent would generate the corresponding Grignard reagent, a potent carbon nucleophile for the formation of new carbon-carbon bonds.
-
Cross-Coupling Reactions: The bromoalkane can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to append aryl, vinyl, or other alkyl groups.[18][19]
Reactions of the Diyne System
The conjugated diyne is an electron-rich system that can undergo a variety of transformations.
-
Click Chemistry: The terminal alkyne can be regenerated from the internal diyne system under specific conditions, allowing for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.
-
Reduction: The triple bonds can be selectively reduced. Hydrogenation with Lindlar's catalyst would yield the corresponding (Z,Z)-diene, while reduction with sodium in liquid ammonia would give the (E,E)-diene. Complete hydrogenation would afford the fully saturated 1-bromononadecane.
-
Cycloaddition Reactions: Diynes can participate in various cycloaddition reactions, including [2+2+2] cycloadditions, to form complex cyclic structures.
Caption: Key reaction pathways for 1-Bromo-4,6-nonadecadiyne.
Potential Applications in Drug Discovery
The structural features of 1-Bromo-4,6-nonadecadiyne make it an attractive scaffold for medicinal chemistry and drug discovery.
-
Cytotoxic and Anticancer Agents: Many natural and synthetic polyynes exhibit significant cytotoxic activity against various cancer cell lines.[20] The long lipophilic chain of 1-Bromo-4,6-nonadecadiyne could facilitate its incorporation into cell membranes, potentially leading to membrane disruption or interaction with membrane-bound proteins.[8][12][13] The diyne moiety can act as a reactive pharmacophore.
-
Molecular Probes: The bromoalkyl terminus can be functionalized with reporter groups (e.g., fluorophores, biotin) to create molecular probes for studying biological systems. The lipophilic nature of the molecule would favor its use in studying lipid metabolism and membrane dynamics.[9]
-
Scaffold for Library Synthesis: The dual reactivity of the molecule allows for the rapid generation of diverse chemical libraries. By systematically varying the substituents at both the bromoalkane and diyne ends, a wide range of novel compounds can be synthesized and screened for biological activity.
Safety and Handling
As a reactive, long-chain organic molecule, 1-Bromo-4,6-nonadecadiyne requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21][22]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially if heated.[21]
-
Ignition Sources: Although not classified as pyrophoric, the compound is a long-chain hydrocarbon and should be kept away from open flames and other ignition sources.[21]
-
Storage: Store in a tightly sealed container in a cool, dark place, preferably at -20°C as recommended by suppliers, to prevent degradation. It is noted to be light and heat sensitive.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.[22]
-
Energetic Potential: While not a primary explosive, conjugated diyne systems can be energetic and may decompose exothermically under certain conditions (e.g., high temperature, pressure, or in the presence of certain metals). Handle with caution, especially when performing reactions at elevated temperatures.[20]
Conclusion
1-Bromo-4,6-nonadecadiyne is a synthetically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal building block for the creation of complex molecules and diverse chemical libraries. While further research is needed to fully elucidate its biological activity, its structural similarity to known cytotoxic polyynes suggests it could be a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and reactivity to aid researchers in harnessing its synthetic potential.
References
-
Wikipedia. (n.d.). Polyyne. Retrieved from [Link]
-
Thapa, S., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. Retrieved from [Link]
-
Tan, W., et al. (2010). Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis. PubMed. Retrieved from [Link]
-
El-Sayed, R. A., et al. (2012). Production of anticancer polyenes through precursor-directed biosynthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Christensen, L. P. (2023). Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. Preprints.org. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthetic Lipo-Polylysine with Anti-Cancer Activity. Biomaterials Science. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]
-
Doddi, V. R. (2018). Doddi synthesis of 1‐bromo alkynes. [Image]. ResearchGate. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Choi, E., et al. (2005). Stereoselective Synthesis of Unsymmetrical Conjugated Dienes and Trienes Utilizing Silacyclobutenes. ResearchGate. Retrieved from [Link]
-
Chicca, A., et al. (2008). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Perez-Soler, R., et al. (1988). Increased cytotoxicity and reversal of resistance to cis-diamminedichloro-platinum(II) with entrapment of cis-Bis-neodecanoato-trans-R,R-1,2-diaminocyclohexaneplatinum (II) in multilamellar lipid vesicles. PubMed. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Retrieved from [Link]
-
University of Calgary. (n.d.). Branched chain alkanes. Retrieved from [Link]
-
Wu, Y., et al. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination. Retrieved from [Link]
-
Mondal, S., et al. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Catalani, S., et al. (2021). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. MDPI. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes [Video]. Retrieved from [Link]
-
Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Akbari, A., et al. (2016). Synthesis of Bromoalkenes and Alkylidene Dibromides by Reactions of Carbonyl Compounds with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in the Presence of Triphenylphosphine. ResearchGate. Retrieved from [Link]
-
Schulz, S. (2020). Direct deposition GC/IR techniques in natural product identification. Natural Product Reports. Retrieved from [Link]
-
Otálora, A., & Palencia, M. (2019). Application of functionally-enhanced derivative spectroscopy (FEDS) to the problem of the overlap of spectral signals in binary. JSTA. Retrieved from [Link]
-
da Silva, F. G., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-bromo-4-ethynylbenzene. Retrieved from [Link]
-
Fujiwara, Y., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Direct deposition GC/IR techniques in natural product identification - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ors.od.nih.gov [ors.od.nih.gov]
- 22. bhu.ac.in [bhu.ac.in]
